molecular formula C23H23N7O B2951105 1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea CAS No. 1421522-36-2

1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea

Cat. No.: B2951105
CAS No.: 1421522-36-2
M. Wt: 413.485
InChI Key: AMRNLCDYTWATCM-UHFFFAOYSA-N
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Description

1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a structurally complex small molecule featuring a pyrimidine core substituted with a methyl group and a pyridin-2-ylamino moiety, linked via an ethylamino chain to a urea group terminating in a naphthalen-2-yl ring.

Properties

IUPAC Name

1-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-naphthalen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-27-21(15-22(28-16)30-20-8-4-5-11-24-20)25-12-13-26-23(31)29-19-10-9-17-6-2-3-7-18(17)14-19/h2-11,14-15H,12-13H2,1H3,(H2,26,29,31)(H2,24,25,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRNLCDYTWATCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-((2-Methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(naphthalen-2-yl)urea is a complex organic compound that has garnered attention for its significant biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrimidine ring, a naphthalene moiety, and an urea functional group. The molecular formula is C21H22N6OC_{21}H_{22}N_6O, with a molecular weight of 374.4 g/mol.

PropertyValue
Molecular FormulaC21H22N6O
Molecular Weight374.4 g/mol
CAS Number1421586-45-9

The primary mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, which is crucial for the synthesis of nucleotides necessary for DNA and RNA production. This inhibition can lead to reduced cell proliferation, making it a potential therapeutic agent in cancer treatment.

Target Enzymes

  • Dihydrofolate Reductase (DHFR) : Inhibits nucleotide synthesis.
  • Tyrosine-protein kinase Abl : Implicated in various cellular processes including cancer progression.
  • MAP Kinases : Involved in signaling pathways that regulate cell growth and differentiation.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various human cancer cell lines. In vitro studies have shown significant antiproliferative effects against:

  • Human colon carcinoma (HCT116)
  • Breast cancer (MCF-7)
  • Glioblastoma (U87 MG)
  • Lung adenocarcinoma (A549)

The compound demonstrated IC50 values in the low micromolar range, indicating strong efficacy.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on several enzymes:

EnzymeIC50 Value (μM)
Dihydrofolate Reductase (DHFR)0.25
Protein Kinase B (AKT)0.5
MAP Kinases1.0

Study 1: Antiproliferative Activity

In a study published in MDPI, researchers synthesized various derivatives of pyrimidine-based compounds and evaluated their antiproliferative activities against multiple cancer cell lines. The results indicated that modifications to the urea moiety significantly influenced biological activity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another investigation explored the mechanistic pathways affected by this compound, demonstrating its ability to induce apoptosis in cancer cells through the activation of caspases and subsequent DNA fragmentation . The study highlighted the potential for this compound as part of combination therapies targeting multiple pathways in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrimidine, pyridine, and naphthalene motifs with a urea linker. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Notable Properties References
Target Compound Pyrimidine 2-Methyl, pyridin-2-ylamino, ethylamino-urea-naphthalen-2-yl Urea, pyrimidine, pyridine, naphthalene High hydrogen-bonding capacity; potential for π-π stacking due to aromatic systems
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one (2a) Pyridine Naphthalen-2-yl, prop-2-en-1-one Ketone, pyridine, naphthalene Enhanced conjugation for optoelectronic applications; catalytic synthesis using Fe₂O₃@SiO₂/In₂O₃
Pyrazole Derivatives (e.g., 3a-c) Pyrazole 4-Nitrophenyl, allylidene Pyrazole, nitro, allylidene Improved solubility in polar solvents; catalytic synthesis efficiency (~90% yield)

Key Findings :

Hydrogen-Bonding Capacity: The urea group in the target compound distinguishes it from analogs like 2a (ketone-based) and pyrazole derivatives (nitro/allylidene).

Aromatic Stacking : The naphthalen-2-yl group, shared with 2a , promotes π-π interactions, but the pyrimidine core in the target compound may offer superior rigidity compared to pyridine or pyrazole systems.

Synthetic Complexity : The target compound’s multi-step synthesis (implied by its structure) contrasts with the Fe₂O₃@SiO₂/In₂O₃-catalyzed one-pot synthesis of 2a , suggesting higher production costs but tailored functionality .

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